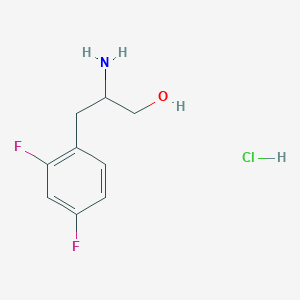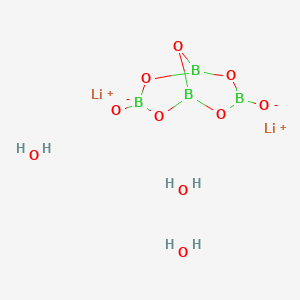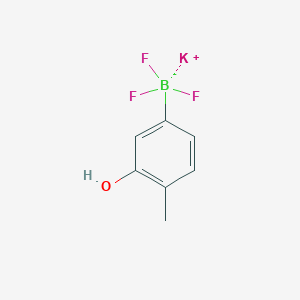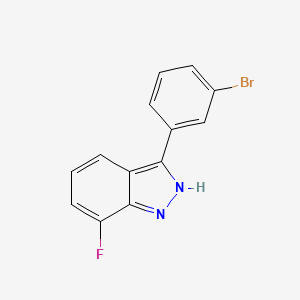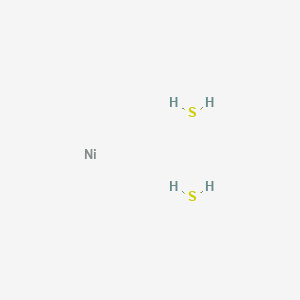
Nickel sulfide; 99% (metals basis)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel sulfide is a compound with the formula NiS. It is a black solid that is produced by treating nickel(II) salts with hydrogen sulfide . It has been widely used in various applications due to its high thermal and chemical stability, cost-effectiveness, and relatively narrow band gaps .
Synthesis Analysis
Nickel sulfide can be synthesized through several methods. One common method involves the precipitation of nickel(II) salts with hydrogen sulfide . Recent advances have also explored the use of atomic layer deposition (ALD) and other controlled synthesis procedures to influence the active structure, compositions, shape, and size of nickel sulfide for enhanced performance .
Molecular Structure Analysis
Nickel sulfide has a cubic crystal structure . The molecular weight of nickel sulfide is 90.758 .
Chemical Reactions Analysis
Nickel sulfide participates in various chemical reactions. For instance, it can react with hydrogen sulfide to form solid black nickel sulfide . It can also undergo oxidation in neutral medium at ambient conditions to form NiSO4 .
Physical And Chemical Properties Analysis
Nickel sulfide is a hard silver white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance. The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C .
科学的研究の応用
Supercapacitors and Energy Storage
Nickel sulfide, often used in combination with other materials, has shown promising potential in enhancing the performance of supercapacitors. For instance, nickel-iron sulfide nanosheets combined with carbon nanotubes on diatomite have demonstrated high specific capacitance, good rate capability, and superior cycling stability in supercapacitors. This composite material leverages the synergistic effect of multicomponent materials to improve electrochemical properties, highlighting nickel sulfide's role in the development of high-performance energy storage devices (Li et al., 2021).
Electrochemical Catalysis
Nickel sulfide has been identified as an effective catalyst for electrochemical reactions, including the hydrogen evolution reaction (HER). A study on atomic layer deposition of ultrathin nickel sulfide films revealed their promising electrocatalytic activity for HER, comparable to expensive noble metals. This highlights the potential of nickel sulfide in sustainable energy technologies, particularly in water splitting to produce hydrogen (Çimen et al., 2016).
Electrode Materials
Nickel sulfide's application extends to electrode materials for various electrochemical devices. For example, nickel sulfide/activated carbon nanotubes nanocomposites have been explored as advanced electrodes for aqueous asymmetric supercapacitors, demonstrating high specific capacitance and excellent electrochemical performance. This research underscores the potential of nickel sulfide in enhancing the energy density and performance of supercapacitors (Ouyang et al., 2021).
Nanostructured Materials
The development of nanostructured materials for electrochemical energy storage devices frequently incorporates nickel and cobalt sulfides. Their considerable electrochemical reaction activity, higher electrical conductivity, and better thermal stability compared to oxide counterparts make them attractive for batteries and supercapacitors. This area of research is focused on creating efficient energy storage devices with low cost and abundant raw materials (Chen et al., 2020).
Environmental Impact and Mining Trends
Understanding the environmental impacts and trends in nickel mining is crucial, especially when comparing sulfide versus laterite ores. Research in this domain provides insights into the sustainability and ecological implications of nickel sulfide mining, informing future practices in the industry (Mudd, 2010).
作用機序
Target of Action
Nickel sulfide (NiS) is a versatile compound with a wide range of applications, from catalysis to environmental remediation . Its primary targets are often dependent on the specific application. For instance, in environmental applications such as water purification, NiS targets pollutants for degradation . In the context of bioleaching, NiS interacts with microbial cells, enabling metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Mode of Action
The interaction of NiS with its targets involves complex chemical reactions. In the case of atomic layer deposition, NiS interacts with amidine metal precursors, leading to the formation of sulfhydrylated groups on the surface . In bioleaching, NiS dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . In photocatalytic applications, NiS can be modified through metal and non-metal doping, heterojunction, and nanocomposite formation for enhanced photocatalytic performance .
Biochemical Pathways
NiS affects various biochemical pathways. In microbial bioleaching, the dissolution of metal sulfides occurs via the thiosulfate or polysulfide pathway . In human epithelial cells, NiS can cause oxidative stress, genomic DNA damage, epigenetic effects, and regulation of gene expression by activating certain transcription factors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NiS is limited. It’s known that nis is insoluble in water , which could impact its bioavailability and distribution in biological systems
Result of Action
The molecular and cellular effects of NiS action are diverse and context-dependent. In human epithelial cells, NiS can cause oxidative stress, genomic DNA damage, and changes in gene expression . In environmental applications, NiS can degrade pollutants, contributing to water purification .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NiS. For instance, in photocatalytic applications, the performance of NiS can be influenced by factors such as light intensity and the presence of other substances . In bioleaching, the efficiency of NiS dissolution can be affected by the mineralogy of the metal sulfides and their acid solubility .
Safety and Hazards
将来の方向性
Nickel sulfide has been gaining attention in various fields such as environmental science and energy storage. Its potential applications include water purification, pollutant monitoring, environmental remediation, and supercapacitors . Future research is expected to focus on improving the performance of nickel sulfide in these applications and exploring new ones .
特性
IUPAC Name |
nickel;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2H2S/h;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSXTNBQQMXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NiS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12035-51-7 |
Source


|
| Record name | Nickel sulfide (NiS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







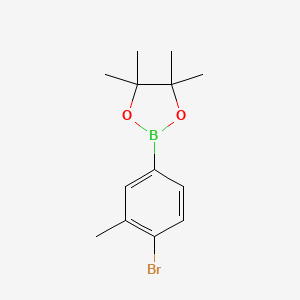
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
